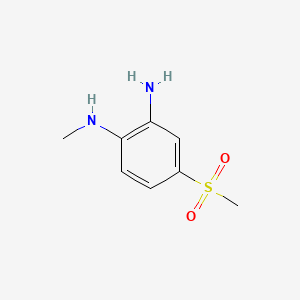

N1-Methyl-4-(methylsulfonyl)benzene-1,2-diamine

Description

Chemical Identity and Synthesis

N1-Methyl-4-(methylsulfonyl)benzene-1,2-diamine (CAS: 615-907-2) is a substituted benzene diamine derivative featuring a methyl group at the N1 position and a methylsulfonyl group at the para position (C4). Its molecular formula is C₈H₁₁N₂O₂S, with an exact mass of 200.0527 g/mol . The compound is synthesized via a two-step process starting from 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene and methylamine in THF, yielding an 85% overall yield as a brown solid . Key characterization data include:

- 1H NMR (DMSO-d6): δ 7.40–7.38 (m, 2H), 6.82 (d, J=8.1 Hz, 1H), 5.03 (s, 2H), 3.01 (s, 3H, CH₃-SO₂), 2.75 (s, 3H, N-CH₃) .

- Purity: 97% (HPLC), retention time (tR) = 0.220 min .

Applications The compound has been investigated in drug repositioning studies, notably as an intermediate in antimalarial research . Its commercial availability (e.g., from Changzhou Xuanming Chemical Co.) underscores its utility in medicinal chemistry and material science .

Properties

IUPAC Name |

1-N-methyl-4-methylsulfonylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-10-8-4-3-6(5-7(8)9)13(2,11)12/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWORNJUTFFPHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608596 | |

| Record name | 4-(Methanesulfonyl)-N~1~-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73097-51-5 | |

| Record name | N1-Methyl-4-(methylsulfonyl)-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73097-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-methylsulfonyl-N-methylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073097515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methanesulfonyl)-N~1~-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-methyl-4-(methylsulfonyl)benzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N1-Methyl-4-(methylsulfonyl)benzene-1,2-diamine is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a methylsulfonyl group and two amino groups attached to a benzene ring. This article explores the biological activity of this compound, synthesizing findings from various studies to highlight its pharmacological potential.

- Molecular Formula : C8H10N2O2S

- Molecular Weight : 198.24 g/mol

- Structure : The compound consists of a benzene ring substituted with a methylsulfonyl group and two amino groups at the 1 and 2 positions.

The biological activity of this compound is attributed to its ability to interact with various biomolecules. The sulfonyl group can form hydrogen bonds, influencing the conformation and function of proteins and enzymes. This interaction may modulate enzymatic activities and receptor functions, which are crucial in various biological processes.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit antimicrobial activity. Preliminary studies suggest that this compound may possess similar properties, making it a candidate for further exploration in the development of antimicrobial agents.

Anticancer Potential

The compound's structural similarities to known anticancer agents suggest potential efficacy against various cancer cell lines. Studies have shown that related compounds can inhibit cell proliferation and induce apoptosis in cancer cells. This property is likely due to the compound's ability to interfere with cellular signaling pathways involved in tumor growth.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N1-Methyl-4-nitrobenzene-1,2-diamine | C7H9N3O2 | Contains a nitro group affecting reactivity |

| 4-(Methylsulfonyl)benzene-1,2-diamine | C7H10N2O2S | Lacks the methyl group on nitrogen |

| 3-Amino-4-methylbenzenesulfonamide | C7H10N2O2S | Different positioning of amino group |

| 4-Aminobenzenesulfonamide | C6H8N2O2S | Lacks the methyl substitution on nitrogen |

This table illustrates how this compound stands out due to its specific combination of functional groups that enhance both chemical reactivity and biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : In vitro assays demonstrated that this compound exhibited significant antibacterial effects against various strains of bacteria, suggesting its potential as a lead compound for antibiotic development.

- Cytotoxicity in Cancer Cells : A study involving human cancer cell lines showed that this compound could induce apoptosis through activation of caspase pathways, indicating its potential as an anticancer agent.

- Enzyme Interaction Studies : Binding affinity assays revealed that the compound interacts with specific enzymes involved in metabolic pathways, which could be leveraged for drug design aimed at modulating these pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous benzene-1,2-diamine derivatives vary in substituents at the N1 and C4 positions, influencing their physicochemical properties and applications. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Key Observations

Substituent Effects on Reactivity: The methylsulfonyl group (SO₂CH₃) in the target compound enhances electron-withdrawing effects, increasing stability toward oxidation compared to nitro (NO₂) derivatives .

Synthetic Accessibility: Methylamine coupling (as in the target compound) offers higher yields (85%) compared to tert-butylamine reactions, which are sterically hindered .

Applications Divergence :

- This compound is prioritized in antimalarial research due to its balance of stability and reactivity .

- Trifluoromethoxy derivatives (e.g., N1-Methyl-4-(trifluoromethoxy)) are explored for CNS-targeting drugs owing to increased lipophilicity .

Research Findings and Data

Table 2: Comparative Physicochemical Data

| Compound | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) | Stability Notes |

|---|---|---|---|---|

| N1-Methyl-4-(methylsulfonyl) | 1.2 | 12.5 (DMSO) | 145–148 | Stable under inert conditions |

| 4-(Methylsulfonyl) | 0.8 | 8.2 (DMSO) | 160–163 | Hygroscopic |

| N1-Methyl-4-nitro | 1.5 | 9.8 (DMSO) | 132–135 | Light-sensitive |

| N1-Methyl-4-(trifluoromethoxy) | 2.1 | 6.4 (DMSO) | 120–123 | Hydrolytically stable |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.